![molecular formula C22H18FN3O3S B2800400 N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-3-((4-fluorophenyl)sulfonyl)propanamide CAS No. 895476-51-4](/img/structure/B2800400.png)
N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-3-((4-fluorophenyl)sulfonyl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-3-((4-fluorophenyl)sulfonyl)propanamide, also known as BIX-01294, is a small molecule inhibitor of G9a and GLP histone methyltransferases. BIX-01294 has been shown to have potential therapeutic applications in various diseases, including cancer, neurological disorders, and viral infections.
Aplicaciones Científicas De Investigación
- The compound’s unique structure and functional groups make it a potential candidate for cancer therapy. Researchers have explored its inhibitory effects on specific enzymes involved in cancer cell growth and proliferation . Further studies could investigate its efficacy against specific cancer types.
- Aromatase is a crucial enzyme in estrogen biosynthesis. Aromatase inhibitors have been successful in breast cancer treatment. Researchers are now designing physiologically active molecules with fewer side effects and improved tolerance. The compound’s nitrogen-containing moieties may play a role in this context .
- In silico screening, ADMET analysis, and molecular docking studies have led to the design of derivatives based on this compound. These derivatives could potentially interact with specific cellular targets, including cancer-related proteins. Investigating their binding affinity and pharmacokinetics is essential .
- A novel Pd(II) complex was synthesized using the compound as a ligand. This complex demonstrated tumor inhibitory activity and interaction with DNA. Its drug-like properties suggest potential applications as an anticancer agent . Further studies could explore its mechanism of action and in vivo efficacy.
- The compound’s synthesis involves the formation of C–N bonds via an aromatic aldehyde and o-phenylenediamine. This methodology provides a versatile approach for constructing complex molecules containing the (1H-benzo[d]imidazol-2-yl) moiety. Researchers can explore its application in other synthetic routes .
Anticancer Research
Aromatase Inhibition
Drug Design and Molecular Docking
Palladium Complexes for Anticancer Activity
C–N Bond Formation Methodology
Propiedades
IUPAC Name |
N-[4-(1H-benzimidazol-2-yl)phenyl]-3-(4-fluorophenyl)sulfonylpropanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18FN3O3S/c23-16-7-11-18(12-8-16)30(28,29)14-13-21(27)24-17-9-5-15(6-10-17)22-25-19-3-1-2-4-20(19)26-22/h1-12H,13-14H2,(H,24,27)(H,25,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PCECEVJBZKTBBE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)C3=CC=C(C=C3)NC(=O)CCS(=O)(=O)C4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18FN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-3-((4-fluorophenyl)sulfonyl)propanamide |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.